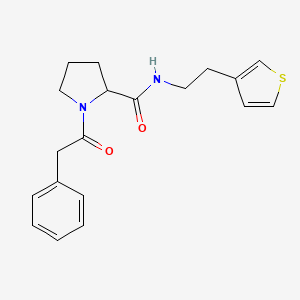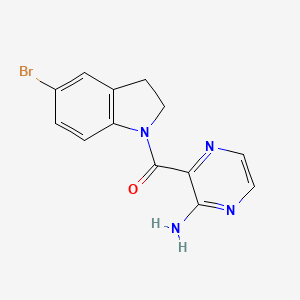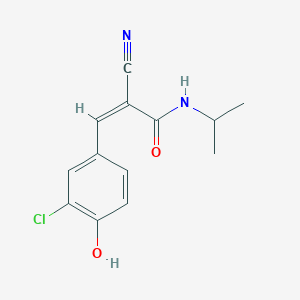
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first developed in Russia in the 1980s and is known for its cognitive-enhancing properties. Phenylpiracetam is a synthetic compound that is structurally similar to piracetam, but it has a phenyl group added to its structure, which makes it more potent.
作用機序
The exact mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam is not fully understood, but it is believed to work by modulating the activity of neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, dopamine, and noradrenaline, which are all important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam has been found to have a number of biochemical and physiological effects. It has been shown to increase glucose uptake in the brain, which may contribute to its cognitive-enhancing properties. It has also been found to increase the density of dopamine receptors in the brain, which may be responsible for its stimulant-like effects.
実験室実験の利点と制限
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has a well-established safety profile. However, one limitation of 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam is that it is a controlled substance in some countries and may be difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam. One area of interest is its potential use in the treatment of neurodegenerative disorders. It may also be useful in the treatment of cognitive impairment associated with aging. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam and its effects on neurotransmitter systems in the brain.
合成法
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam can be synthesized through a multistep process starting from 2-pyrrolidone. The first step involves the protection of the amino group of 2-pyrrolidone with benzyl chloride. The protected intermediate is then reacted with phenylacetyl chloride to form 1-benzyl-2-phenylacetylpyrrolidine. The benzyl group is then removed with hydrogenation to give 1-(2-phenylacetyl)pyrrolidine. The final step involves the reaction of 1-(2-phenylacetyl)pyrrolidine with 2-bromoethyl thiophene-3-carboxylate to form 1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam.
科学的研究の応用
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamidetam has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory, learning, and attention in both animals and humans. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(2-phenylacetyl)-N-(2-thiophen-3-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c22-18(13-15-5-2-1-3-6-15)21-11-4-7-17(21)19(23)20-10-8-16-9-12-24-14-16/h1-3,5-6,9,12,14,17H,4,7-8,10-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUZBCPVTOOBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methoxy-5-(pyrrolidine-1-carbonyl)phenyl]acetamide](/img/structure/B7531706.png)
![(3-Methylsulfanylimidazo[1,5-a]pyridin-1-yl)-thiomorpholin-4-ylmethanone](/img/structure/B7531707.png)
![N-[1-[2-(3,3-dimethylmorpholin-4-yl)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B7531711.png)
![4-Methoxy-2-[4-[2-(2-methoxyphenoxy)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B7531719.png)
![4-[2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetyl]-3,3-dimethyl-1H-quinoxalin-2-one](/img/structure/B7531723.png)
![(4-Chlorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7531740.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531753.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B7531760.png)
![N-[[2-(methoxymethyl)phenyl]methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531763.png)

![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-methoxybenzamide](/img/structure/B7531777.png)

![6-[[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B7531791.png)
![1-Methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-prop-2-ynylurea](/img/structure/B7531795.png)